molecular formula C7H9N5O2 B1620231 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 81281-58-5

7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B1620231
CAS RN: 81281-58-5
M. Wt: 195.18 g/mol
InChI Key: OVSANTZNGLNNHC-UHFFFAOYSA-N
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Description

“7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound . It is also known as Theophylline .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . For example, one study reported the preparation of three complexes based on 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione . The preparation involved X-ray crystal structure, Fourier Transform infrared (FTIR) spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” has been analyzed using X-ray diffraction and FTIR spectroscopy . The compound crystallizes in the monoclinic space group . The imidazole-carboxylic acid synthon of the CO2H···N type is observed in all the co-crystal .


Chemical Reactions Analysis

The total energy between different molecular sheets is -128.6 kJ/mol with the contribution of dispersion towards stabilization being 82% (-144.2 kJ/mol) as compared to that of electrostatic contribution 18% (-30.9 kJ/mol) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” include its molecular weight, density, boiling point, and melting point . The total energy between different molecular sheets is -128.6 kJ/mol .

Safety And Hazards

The safety and hazards of “7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are not fully known . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Future research could focus on further understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione”. This could lead to new applications and uses for this compound .

properties

IUPAC Name

7-amino-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-10-5-4(12(8)3-9-5)6(13)11(2)7(10)14/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSANTZNGLNNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321017
Record name 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS RN

81281-58-5
Record name NSC367962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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